2-(5-Chlorothiazol-2-yl)acetaldehyde
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Overview
Description
2-(5-Chlorothiazol-2-yl)acetaldehyde is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chlorothiazol-2-yl)acetaldehyde typically involves the cyclization of 1,3-bis(dimethylaminomethylene)thiourea and chloroacetone. This process includes several steps:
Cyclization: 1,3-bis(dimethylaminomethylene)thiourea reacts with chloroacetone to form N’-(5-acetylthiazol-2-yl)-N,N-dimethyl-formamidine.
Acid Treatment: The intermediate is treated with acid to form 1-(2-aminothiazol-5-yl)ethanone.
Sandmeyer Reaction: This intermediate undergoes a Sandmeyer reaction to form 1-(2-chlorothiazol-5-yl)ethanone.
Chlorination: Finally, chlorination of 1-(2-chlorothiazol-5-yl)ethanone yields this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and selectivity. These methods may include controlled addition rates of reagents and the use of specific catalysts to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(5-Chlorothiazol-2-yl)acetaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The chlorine atom in the thiazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: 2-(5-Chlorothiazol-2-yl)acetic acid.
Reduction: 2-(5-Chlorothiazol-2-yl)ethanol.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Chlorothiazol-2-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Thiazole derivatives have been studied for their antimicrobial and antitumor activities.
Industry: Used in the production of dyes, fungicides, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(5-Chlorothiazol-2-yl)acetaldehyde involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites in proteins, leading to modifications that affect their function .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,3-thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of an aldehyde.
2-Amino-5-chlorothiazole: Contains an amino group instead of an aldehyde.
Uniqueness
2-(5-Chlorothiazol-2-yl)acetaldehyde is unique due to its aldehyde functional group, which allows it to participate in a variety of chemical reactions that are not possible with its analogs. This makes it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C5H4ClNOS |
---|---|
Molecular Weight |
161.61 g/mol |
IUPAC Name |
2-(5-chloro-1,3-thiazol-2-yl)acetaldehyde |
InChI |
InChI=1S/C5H4ClNOS/c6-4-3-7-5(9-4)1-2-8/h2-3H,1H2 |
InChI Key |
BOLCZMMRKFKTSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=N1)CC=O)Cl |
Origin of Product |
United States |
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